molecular formula C26H22O4 B2462307 ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate CAS No. 384364-37-8

ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2462307
CAS No.: 384364-37-8
M. Wt: 398.458
InChI Key: RCLFQNVABWMQBN-UHFFFAOYSA-N
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Description

ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a benzofuran core with various substituents, making it a molecule of interest in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with phenylacetic acid derivatives under acidic conditions.

    Introduction of the Ethenylphenyl Group: This step involves the use of a Heck reaction, where a vinyl halide reacts with a phenylboronic acid derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

ethyl 2-phenyl-5-((4-vinylbenzyl)oxy)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    2-Phenylbenzofuran: Lacks the ethenylphenyl and carboxylate groups, making it less complex.

    5-Methoxy-2-phenylbenzofuran: Similar structure but with a methoxy group instead of the ethenylphenyl group.

    3-Carboxy-2-phenylbenzofuran: Similar structure but lacks the ethenylphenyl group.

The uniqueness of this compound lies in its combination of functional groups, which can confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-3-18-10-12-19(13-11-18)17-29-21-14-15-23-22(16-21)24(26(27)28-4-2)25(30-23)20-8-6-5-7-9-20/h3,5-16H,1,4,17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLFQNVABWMQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)C=C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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